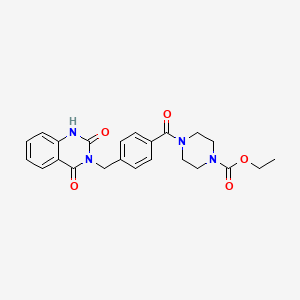

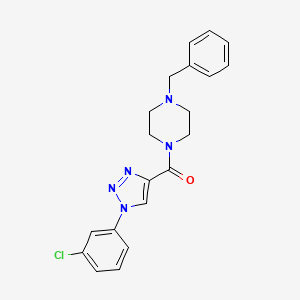

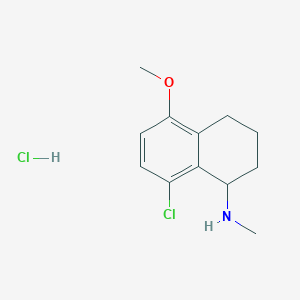

![molecular formula C12H20O2Si B2359930 Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 80180-46-7](/img/structure/B2359930.png)

Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

カタログ番号 B2359930

CAS番号:

80180-46-7

分子量: 224.375

InChIキー: LCTNVXUTAZVSEX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, also known as TBS-phenol, is a chemical compound commonly used in organic synthesis. This compound has a unique structure that allows it to be easily modified and used in a variety of applications. In

科学的研究の応用

1. Synthesis and Functionalization

- Phenols have been utilized in the synthesis of various compounds. For example, 2-(Phenylthio)phenols were synthesized from simple phenols and aromatic halides, employing a copper(I)-catalyzed transformation process (Xu, Wan, Mao, & Pan, 2010).

2. Oxidation Mechanisms

- Studies have been conducted on the oxidation mechanisms of phenols. One such study involved the use of dicopper-dioxygen (Cu(2)/O(2)) complexes to understand the phenolic O-H bond activation mechanism (Osako, Ohkubo, Taki, Tachi, Fukuzumi, & Itoh, 2003).

3. Antioxidant Properties

- Phenols are known for their antioxidant properties. A study evaluated the in vitro antioxidant activity of natural and natural-like phenol monomers, highlighting their potential for therapeutic applications (Brborić, Klisic, Kotur-Stevuljević, Delogu, Gjorgieva Ackova, Kostić, Dettori, Fabbri, Carta, & Saso, 2021).

4. Bioactivities of Phenol Derivatives

- Research has explored the bioactivities of various phenol derivatives, such as 2,4-Di-tert-butylphenol and its analogs, revealing their occurrence in multiple species and their potent toxicity against testing organisms (Zhao, Wang, Lucardi, Su, & Li, 2020).

5. Anti-inflammatory Activities

- Phenol derivatives have been investigated for their anti-inflammatory activities. For instance, 2,6-bis-(1,1-dimethylethyl)phenol derivatives were synthesized and evaluated, with some showing significant anti-inflammatory effects (Costantino, Parenti, di Bella, Zanoli, & Baraldi, 1993).

6. Membrane Technology

- Phenolic compounds have been utilized in membrane technology. For example, a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties was developed for alkaline anion exchange membranes (Li, Liu, Miao, Jin, & Bai, 2014).

特性

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTNVXUTAZVSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80180-46-7 | |

| Record name | 2-[(tert-butyldimethylsilyl)oxy]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

To a stirred solution of catechol (5.5 g; 50 mmol) in 20 mL of dimethylformamide was added imidazole (7.14 g; 105 mmol) and t-butyldimethylsilylchloride (7.53 g; 50 mmol). The reaction mixture was stirred for 3 hours after which time TLC showed the reaction to be complete. The reaction mixture was chromatographed directly onto silica gel and eluted with 5% ethyl acetate in hexane to give 7.4 g (66%) of the monosilyl catechol 16. NMR (CDCl3) δ6.963 (dd, J=8.0, 1.6 Hz, 1H, ArH), 6.891 (dt, J=8.0, 2.0 Hz, 1H, ArH), 6.847 (dd, J=8.0, 1.6 Hz, 1H, ArH), 6.773 (dt, J=7.6, 1.6 Hz, 1H, ArH), 5.518 (s, 1H, OH), 0.996 (s, 9H, CCH3), 0.252 (s, 6H, SiCH3); 13C NMR (CDCl3) δ147.250, 142.550, 122.143, 119.989, 117.835, 114.870, 25.730, 18.193, -4.322.

Name

Yield

66%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

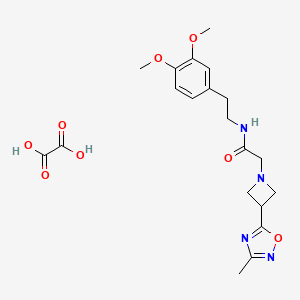

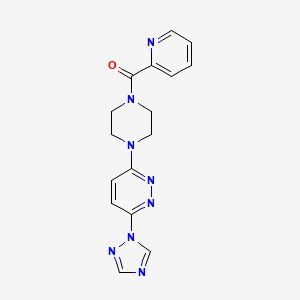

![2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2359857.png)

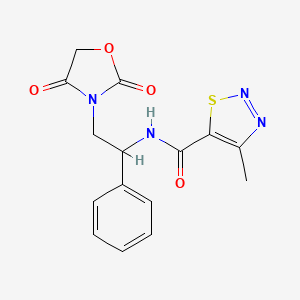

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)

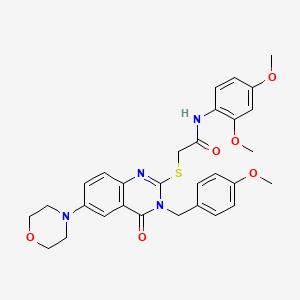

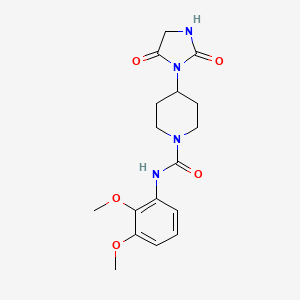

![benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2359859.png)

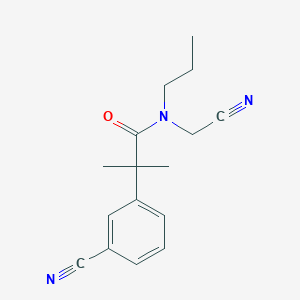

![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)

![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)